Ethyl 4-acetoxybenzoylformate

Vue d'ensemble

Description

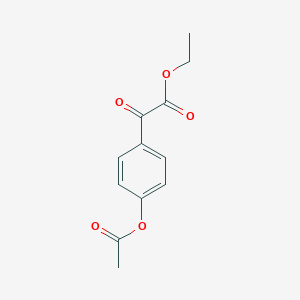

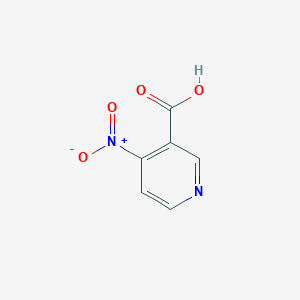

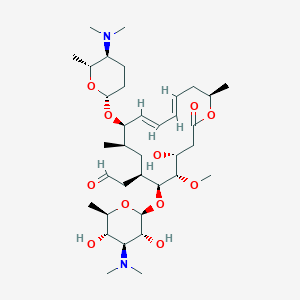

Ethyl 4-acetoxybenzoylformate, also known as 4-acetoxybenzoylformic acid ethyl ester, is a derivative of benzoic acid and is commonly used in research laboratories. It is a colorless liquid with a faint odor and is soluble in organic solvents. Ethyl 4-acetoxybenzoylformate has a variety of applications in scientific research, including synthesis, medicinal chemistry, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions for research.

Applications De Recherche Scientifique

Chemical Properties

Ethyl 4-acetoxybenzoylformate is a chemical compound with the CAS Number: 100519-34-4 and a molecular weight of 236.22 . Its IUPAC name is ethyl [4- (acetyloxy)phenyl] (oxo)acetate .

Organic Light Emitting Diode (OLED) Properties

Ethyl 4-acetoxybenzoylformate has been theoretically studied for its OLED properties . Specifically, when complexed with certain metal ions, it shows improved hole and electron transfer rates . For instance, the hole transport rate of Pt [EMAB] 2, a complex of Ethyl 4-acetoxybenzoylformate, is found to be 44 times greater than that of [EMAB], whereas the electron transport rate of Pt [EMAB] 2 is 4 times that of EMAB .

Organic Solar Cell (OSC) Properties

The compound has also been studied for its OSC properties . The energy gap of Ethyl 4-acetoxybenzoylformate significantly reduces upon complexation, making it a good electron donor to (6,6)-phenyl-C61-butyric acid methyl ester (PCBM) . The open circuit voltage, VOC, of the compounds ranged between 0.705 × 10 −19 V and 6.617 × 10 −19 V, values that are good enough for practical usage in OSC applications .

UV-Visible Absorption

The UV-visible absorption spectra revealed absorption maxima well below 900 nm in all compounds, which is vital in the efficient functioning of solar cells .

Charge Transport

Charge transport in Ethyl 4-acetoxybenzoylformate can be tuned for better performance through complexation with transition metals such as Pt 2+ . The charge mobility for holes and electrons are equal to 19.182 cm 2 V −1 s −1 and 1.431 cm 2 V −1 s −1 respectively for Pt [EMAB] 2, and equal to 4.11 × 10 −1 cm 2 V −1 s −1 and 3.43 × 10 −1 cm 2 V −1 s −1 for EMAB respectively .

Potential Use in Electronic Industry

The study has shown that platinoid complexation of Ethyl 4-acetoxybenzoylformate can successfully modify both its OLED and OSC properties, making them better precursors in the electronic industry .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-(4-acetyloxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-3-16-12(15)11(14)9-4-6-10(7-5-9)17-8(2)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQROMILHQCUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450524 | |

| Record name | ETHYL 4-ACETOXYBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-acetoxybenzoylformate | |

CAS RN |

100519-34-4 | |

| Record name | ETHYL 4-ACETOXYBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)